2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-4-2-3-5-15(12)22-10-16(21)20-17-19-14(11-23-17)13-6-8-18-9-7-13/h2-9,11H,10H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWAXJRBAGQMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330310 | |
| Record name | 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879160-89-1 | |
| Record name | 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with α-haloketone under basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with 2-methylphenoxyacetic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Analogues of 2-(2-Methylphenoxy)-N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Thiazole 4-Position Modifications
Acetamide Side Chain Variations
- Phenoxy vs. Methoxyphenyl: The 2-methylphenoxy group in the target compound is less polar than the 3-methoxyphenyl group in PDB 4KK , suggesting differences in metabolic stability and bioavailability.
- Sulfanyl and Pyrimidinyl Groups : SirReal2’s sulfanyl-pyrimidine substituent contributes to its role as a SIRT2 inhibitor, highlighting how bulkier groups can modulate enzyme selectivity .
Biological Activity
The compound 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. Thiazole compounds are known for their diverse pharmacological properties, making them attractive candidates for drug development.
Chemical Structure and Properties
The molecular formula of 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide is , with a molecular weight of approximately 300.37 g/mol. The compound features a thiazole ring, a pyridine moiety, and a methylphenoxy group, which contribute to its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains. For instance, studies have shown that related thiazole compounds possess Minimum Inhibitory Concentrations (MIC) in the range of 31.25 µg/mL against Gram-positive bacteria . The presence of electron-donating groups on the phenyl ring enhances this activity.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that certain thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with IC50 values less than 1 µg/mL have shown promising results against human cancer cell lines such as A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole and phenyl rings significantly influence anticancer efficacy.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds with aminomethyl substitutions have demonstrated higher anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that modifications to the thiazole structure can enhance therapeutic outcomes in inflammatory conditions.
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for 2-(2-methylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions .
- Step 2: Coupling of the thiazole intermediate with 2-methylphenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Characterization: Intermediates are validated via 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and thiazole moieties) and HRMS (exact mass: ~353.12 g/mol for C18H16N3O2S). Purity is confirmed by HPLC (>95%) .
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Q. Q3. How is preliminary bioactivity screening conducted for this compound?
Methodological Answer:
- In vitro assays:
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for the thiazole-acetamide core under varying conditions?
Methodological Answer:
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency (~70% yield) vs. THF (~45%) .
- Catalyst screening: Pd/C or CuI enhances coupling reactions, reducing side products (e.g., amide hydrolysis).
- Reaction monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or in-situ FTIR to track intermediate formation .
Q. Q5. How do contradictory bioactivity results across studies arise, and how can they be resolved?
Methodological Answer: Contradictions may stem from:
- Assay variability: Differences in cell lines (e.g., HepG2 vs. A549) or ATP concentrations in kinase assays.
- Solution: Replicate studies under standardized protocols (e.g., CLIA guidelines) and validate via orthogonal assays (SPR vs. ELISA) .
- Structural analogs: Compare activity of derivatives (e.g., 4-fluorophenyl vs. 4-bromophenyl substitutions) to identify pharmacophore specificity .
Q. Q6. What computational strategies predict target binding modes and SAR for this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys721 (H-bond with acetamide carbonyl) and Thr830 (π-stacking with thiazole) .
- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC50 trends .
- MD simulations: Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable poses) .
Q. Q7. How can metabolic stability and toxicity risks be evaluated preclinically?
Methodological Answer:
- Microsomal stability: Incubate with rat liver microsomes (RLM); calculate t1/2 using LC-MS/MS.
- CYP inhibition: Screen against CYP3A4/2D6 isoforms (IC50 > 10 μM desired) .
- In silico toxicity: Use ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiazole sulfurs) .
Q. Q8. What strategies improve selectivity over off-target kinases?
Methodological Answer:
- Selectivity profiling: Use KinomeScan® to assess inhibition of 468 kinases at 1 μM.
- Structural modifications:
- Covalent inhibitors: Incorporate acrylamide warheads for irreversible binding to non-conserved cysteines (e.g., Cys773 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
